2-(2-chlorobenzyl)-1,3-dioxo-N-(4-pyridinylmethyl)-5-isoindolinecarboxamide
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Overview
Description
2-(2-chlorobenzyl)-1,3-dioxo-N-(4-pyridinylmethyl)-5-isoindolinecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential in various research applications.
Mechanism of Action
The mechanism of action of 2-(2-chlorobenzyl)-1,3-dioxo-N-(4-pyridinylmethyl)-5-isoindolinecarboxamide is not fully understood. However, it has been suggested that the compound may inhibit the activity of certain enzymes involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells and reduce inflammation in animal models. It has also been found to have neuroprotective effects in animal models of neurological disorders.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(2-chlorobenzyl)-1,3-dioxo-N-(4-pyridinylmethyl)-5-isoindolinecarboxamide in lab experiments is its potential as a multi-functional compound with various research applications. However, one limitation is the lack of understanding of its mechanism of action, which may hinder its development as a therapeutic agent.
Future Directions
There are several future directions for research on 2-(2-chlorobenzyl)-1,3-dioxo-N-(4-pyridinylmethyl)-5-isoindolinecarboxamide. One direction is to further investigate its potential as an anti-cancer agent and explore its use in combination with other anti-cancer drugs. Another direction is to investigate its potential as a treatment for neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, more research is needed to understand the compound's mechanism of action and to optimize its structure for improved efficacy.
Synthesis Methods
The synthesis of 2-(2-chlorobenzyl)-1,3-dioxo-N-(4-pyridinylmethyl)-5-isoindolinecarboxamide involves the reaction of 2-chlorobenzylamine with 5-isoindolinecarboxylic acid in the presence of thionyl chloride. The resulting product is then reacted with pyridine-4-carboxaldehyde to obtain the final compound.
Scientific Research Applications
2-(2-chlorobenzyl)-1,3-dioxo-N-(4-pyridinylmethyl)-5-isoindolinecarboxamide has been found to have various research applications. It has been studied as a potential anti-cancer agent due to its ability to inhibit the growth of cancer cells. Additionally, it has been investigated as a potential anti-inflammatory and anti-oxidant agent, as well as a potential treatment for neurological disorders.
properties
IUPAC Name |
2-[(2-chlorophenyl)methyl]-1,3-dioxo-N-(pyridin-4-ylmethyl)isoindole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN3O3/c23-19-4-2-1-3-16(19)13-26-21(28)17-6-5-15(11-18(17)22(26)29)20(27)25-12-14-7-9-24-10-8-14/h1-11H,12-13H2,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIWLYZICPCHHOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NCC4=CC=NC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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